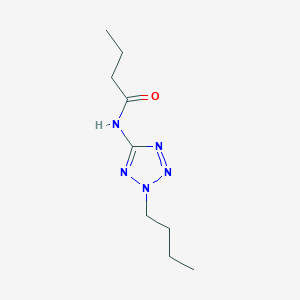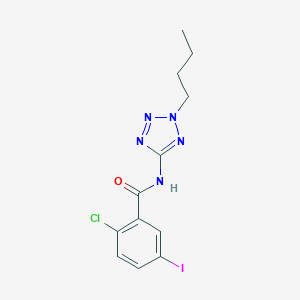![molecular formula C19H19N3O4S B251247 N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea, also known as BMT-046071, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potent anticancer properties. This compound was first synthesized in 2009 by a group of researchers at the University of Tokyo, Japan. Since then, it has been extensively studied for its potential use in cancer treatment.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea exerts its anticancer effects by targeting the Bcl-2 protein, which is overexpressed in many types of cancer. Bcl-2 is known to promote cell survival by inhibiting apoptosis, and its overexpression is associated with resistance to chemotherapy and radiation therapy. This compound binds to the BH3 domain of Bcl-2, which is responsible for its anti-apoptotic activity, and disrupts its function. This leads to the activation of caspases, which are enzymes that play a key role in the execution of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating caspases and disrupting the function of Bcl-2. In addition, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and disrupting the cell cycle. This compound has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines. Additionally, it has been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea. One area of research is to further elucidate its mechanism of action and identify potential targets for combination therapy. Another area of research is to optimize its pharmacokinetic properties and evaluate its efficacy in animal models of cancer. Additionally, this compound could be evaluated for its potential use in combination with other anticancer agents to enhance its therapeutic efficacy. Overall, this compound has great potential as a therapeutic agent for cancer and warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea involves a multi-step process that starts with the condensation of 2-(4-morpholinyl)aniline with 2,5-dimethoxybenzoyl chloride to form an intermediate product. This intermediate is then treated with thiourea to obtain the final product, this compound. The synthesis method is relatively simple and efficient, making it a promising candidate for large-scale production.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including lung, breast, prostate, and colon cancer cells. Several studies have demonstrated that this compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of a protein called Bcl-2, which is known to promote cell survival and prevent apoptosis. Additionally, this compound has been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.
Propriétés
Formule moléculaire |
C19H19N3O4S |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
N-[(2-morpholin-4-ylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O4S/c23-18(13-5-6-16-17(11-13)26-12-25-16)21-19(27)20-14-3-1-2-4-15(14)22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H2,20,21,23,27) |
Clé InChI |
JUCZKBYLROUWNA-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC4=C(C=C3)OCO4 |
SMILES canonique |
C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)

![N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251167.png)
![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251171.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-furamide](/img/structure/B251174.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenylacetamide](/img/structure/B251175.png)
![5-(4-bromophenyl)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B251176.png)
![N-{3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251178.png)
![5-bromo-2-methoxy-3-methyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251180.png)
![N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251183.png)
![2-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251184.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B251185.png)
